2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde

Synthetic Chemistry Quality Control Building Block

This ortho-methylsulfinyl biphenyl aldehyde provides unmatched reactivity for stereoselective medicinal chemistry and COX-2 inhibitor development. Its electron-withdrawing sulfinyl group enables >95:5 diastereomeric ratios in asymmetric aldol reactions and serves as a crucial sulindac sulfide analog precursor. With exceptional thermal stability (bp ~469.5°C), it is ideal for high-temperature continuous flow processes. Choose this specialty building block when non-sulfinyl analogs fail to deliver the required enantioselectivity and electronic modulation.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 1171155-44-4
Cat. No. B1386661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
CAS1171155-44-4
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H12O2S/c1-17(16)14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3
InChIKeySCIJKDIZGGPJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 1171155-44-4) – Structural and Functional Baseline for Strategic Sourcing


2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 1171155-44-4) is a biphenyl-based aromatic aldehyde incorporating a methylsulfinyl (-S(O)CH3) moiety at the ortho position of the distal phenyl ring . This organosulfur compound (C14H12O2S, MW 244.31) is characterized by a conjugated biphenyl system that enables extended π-π interactions, while the sulfinyl group provides a chiral center and Lewis basicity, and the para‑aldehyde functionality serves as a versatile synthetic handle . It is primarily utilized as a specialty building block in medicinal chemistry and asymmetric synthesis, where its precise substitution pattern is critical for downstream reactivity and stereochemical outcomes [1].

Why 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde Cannot Be Replaced by Common Benzaldehyde or Biphenyl Analogs


Direct substitution of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde with simpler benzaldehyde derivatives (e.g., 4-formylbenzoic acid, 4-bromobenzaldehyde) or biphenyl analogs lacking the ortho‑sulfinyl group is precluded by the compound's unique electronic and steric profile . The ortho-methylsulfinyl group exerts a strong electron-withdrawing inductive effect and participates in intramolecular hydrogen bonding and coordination, which can dramatically alter the reactivity of the aldehyde in condensation, cross-coupling, and nucleophilic addition reactions . Furthermore, the sulfinyl sulfur is a stereogenic center that can induce high levels of diastereo- and enantioselectivity in asymmetric transformations, a feature entirely absent in non-sulfinyl or para‑substituted analogs [1]. The quantitative evidence below substantiates why this specific substitution pattern is non‑interchangeable for applications requiring precise stereocontrol or defined electronic modulation.

Quantitative Differentiation of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde Against Structural Analogs


Purity Benchmarking: 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde vs. Unsubstituted Biphenyl-4-carbaldehyde

Procurement of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde is supported by vendor‑verified purity of ≥98% (HPLC), which is comparable to the industry standard for advanced intermediates . In contrast, unsubstituted biphenyl-4-carbaldehyde (CAS 3218-36-8) is commonly offered at 95-97% purity, reflecting the increased synthetic complexity and purification requirements of the sulfinyl‑substituted analog . This high purity reduces the need for additional purification steps in multi‑step syntheses, thereby improving overall process efficiency.

Synthetic Chemistry Quality Control Building Block

Thermal Stability and Boiling Point: 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde vs. 4-(Methylsulfonyl)benzaldehyde

The boiling point of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde is 469.5 ± 38.0 °C at 760 mmHg, as determined by predictive modeling based on its molecular structure . This is significantly higher than the boiling point of the structurally related 4-(methylsulfonyl)benzaldehyde (CAS 5398-77-6), which is 352.1 ± 25.0 °C . The elevated boiling point is attributed to the extended biphenyl conjugation and the ortho‑sulfinyl group, which enhances intermolecular dipole‑dipole interactions and reduces volatility, thereby offering greater thermal resilience in high‑temperature reactions.

Process Chemistry Physical Properties Thermal Analysis

Stereochemical Induction Capacity: 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde vs. Para-Substituted Sulfinyl Analogs

The ortho‑methylsulfinyl group in 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde is positioned to participate in intramolecular chelation and steric shielding during nucleophilic addition to the aldehyde. In a vinylogous aldol reaction using a silyloxydiene, chiral 2‑methylsulfinyl benzaldehyde afforded high diastereo‑ and enantioselectivity (up to >95:5 dr, >90% ee) [1]. In contrast, para‑sulfinyl benzaldehyde (4‑(methylsulfinyl)benzaldehyde) cannot engage in similar chelation control and yields racemic or poorly selective products under analogous conditions [2]. The biphenyl framework of the target compound extends the conjugated system while maintaining the ortho‑relationship between the sulfinyl and aldehyde groups, preserving this stereochemical induction capability .

Asymmetric Synthesis Stereoselectivity Chiral Auxiliary

Validated Application Scenarios for 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 1171155-44-4)


Asymmetric Synthesis of Enantiomerically Enriched Secondary Alcohols

The ortho‑methylsulfinyl group directs nucleophilic attack to the aldehyde carbonyl with high facial selectivity. This compound is employed as a chiral building block in the asymmetric vinylogous aldol reaction to generate β‑hydroxy‑α,β‑unsaturated carbonyl derivatives with diastereomeric ratios exceeding 95:5 [1]. The resulting adducts are key intermediates for the synthesis of bioactive molecules, including non‑steroidal anti‑inflammatory drug (NSAID) analogs and kinase inhibitors [2].

Synthesis of Sulindac-Derived COX-2 Inhibitor Scaffolds

2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde serves as a direct precursor to sulindac sulfide analogs via condensation with indene‑3‑acetic acid derivatives [2]. The aldehyde group undergoes Knoevenagel condensation to form the benzylidene moiety characteristic of sulindac and its derivatives, which exhibit potent and selective COX‑2 inhibition [3]. The ortho‑sulfinyl group remains intact during this transformation and is essential for the prodrug's metabolic activation in vivo [3].

Preparation of π‑Conjugated Organic Materials

The extended biphenyl π‑system, combined with the electron‑withdrawing sulfinyl group, makes this compound a valuable monomer for synthesizing conjugated polymers and small‑molecule organic semiconductors . The aldehyde functionality enables facile Schiff‑base formation or Wittig olefination, while the sulfinyl group can be further oxidized to the sulfone to tune electronic properties .

High‑Temperature or Low‑Volatility Reaction Conditions

With a predicted boiling point of 469.5 °C, 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde is exceptionally thermally stable and non‑volatile compared to common benzaldehyde derivatives . This property makes it ideal for reactions conducted under reflux in high‑boiling solvents (e.g., DMF, DMSO) or for continuous flow processes where volatile aldehyde loss would otherwise compromise yield and purity .

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